

Application Notes and Protocols for GR127935 in Neurogenic Inflammation Studies

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Compound of Interest

Compound Name: GR127935

Cat. No.: B7803443

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Introduction

GR127935 is a potent and selective antagonist of the 5-HT_{1B} and 5-HT_{1D} serotonin receptors. [1][2] These receptors are implicated in the modulation of neurogenic inflammation, a complex process involving the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP) from sensory nerve endings.[3][4][5] Activation of 5-HT_{1B/1D} receptors, typically by agonists like sumatriptan, inhibits the release of these neuropeptides, thereby attenuating neurogenic plasma extravasation and vasodilation.[1][6] **GR127935** serves as a critical pharmacological tool to investigate the role of the 5-HT_{1B/1D} receptor system in various models of neurogenic inflammation by competitively blocking the effects of endogenous serotonin or exogenous 5-HT_{1B/1D} agonists. These application notes provide detailed protocols for the use of **GR127935** in preclinical studies of neurogenic inflammation.

Data Presentation

The following tables summarize the quantitative data on the application of **GR127935** in blocking the effects of 5-HT_{1B/1D} receptor agonists in models of neurogenic inflammation.

Table 1: Antagonism of Sumatriptan-Induced Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater

Treatment Group	Dose of GR127935 (μmol/kg, i.v.)	Dose of Sumatriptan (μg/kg, i.v.)	Inhibition of Plasma Extravasation (%)
Vehicle + Vehicle	-	-	0
Vehicle + Sumatriptan	-	100	32 ± 4
GR127935 + Sumatriptan	0.2	100	5 ± 3*

*p < 0.05 compared to Vehicle + Sumatriptan group. Data are presented as mean ± SEM.

Table 2: Reversal of Sumatriptan-Induced Inhibition of Capsaicin-Evoked Vasodilation in Rat Hindpaw

Treatment Group	GR127935 Concentration (μM, s.c.)	Sumatriptan Concentration (nM, s.c.)	Increase in Blood Flow (Blood Perfusion Units)
Vehicle + Capsaicin	-	-	150 ± 12
Sumatriptan + Capsaicin	-	100	85 ± 9
GR127935 + Sumatriptan + Capsaicin	1	100	142 ± 11*

*p < 0.05 compared to Sumatriptan + Capsaicin group. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Inhibition of Trigeminal Ganglion

Stimulation-Induced Dural Plasma Extravasation in Rats

This protocol is designed to assess the ability of **GR127935** to block the inhibitory effect of 5-HT1B/1D agonists on neurogenic inflammation in the dura mater, a key site in migraine pathophysiology.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- **GR127935**
- Sumatriptan
- Evans Blue dye (50 mg/mL in saline)
- Urethane anesthesia
- Stereotaxic frame
- Bipolar stimulating electrode
- Formamide
- Spectrophotometer

Procedure:

- Animal Preparation:
 - Anesthetize rats with urethane (1.5 g/kg, i.p.).
 - Insert a catheter into the femoral vein for drug and dye administration.
 - Mount the rat in a stereotaxic frame.
 - Perform a craniotomy to expose the trigeminal ganglion.
- Drug Administration:
 - Administer **GR127935** (e.g., 0.2 $\mu\text{mol/kg}$) or its vehicle (e.g., saline) intravenously via the femoral vein catheter.
 - After 10 minutes, administer the 5-HT_{1B/1D} agonist sumatriptan (e.g., 100 $\mu\text{g/kg}$) or its vehicle intravenously.

- Induction and Measurement of Plasma Extravasation:
 - Five minutes after sumatriptan administration, inject Evans Blue dye (50 mg/kg) intravenously.
 - Immediately after dye injection, electrically stimulate the trigeminal ganglion (e.g., 1.0 mA, 5 Hz, 5 ms duration for 5 minutes).
 - After 30 minutes of dye circulation, perfuse the animal transcardially with saline to remove intravascular dye.
 - Dissect the dura mater and weigh it.
 - Extract the Evans Blue from the dura mater by incubating in formamide for 24 hours at 60°C.
 - Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
 - Quantify the amount of extravasated Evans Blue using a standard curve.

Protocol 2: Reversal of Sumatriptan's Effect on Capsaicin-Induced Vasodilation in the Rat Hindpaw

This protocol assesses the role of 5-HT_{1B/1D} receptors in modulating neurogenic vasodilation in a peripheral tissue model.

Materials:

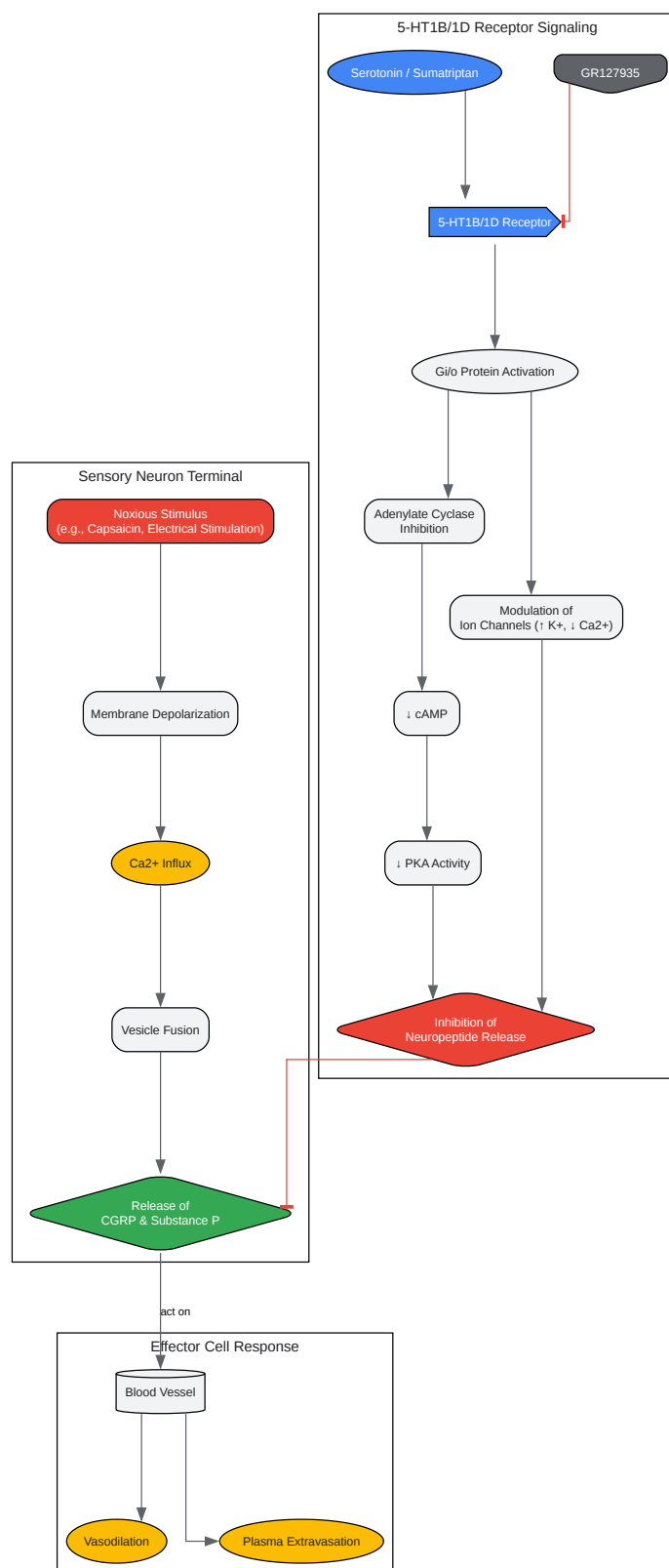
- Male Wistar rats (200-250 g)
- **GR127935**
- Sumatriptan
- Capsaicin
- Laser Doppler Flowmeter

- Anesthesia (e.g., sodium pentobarbital)

Procedure:

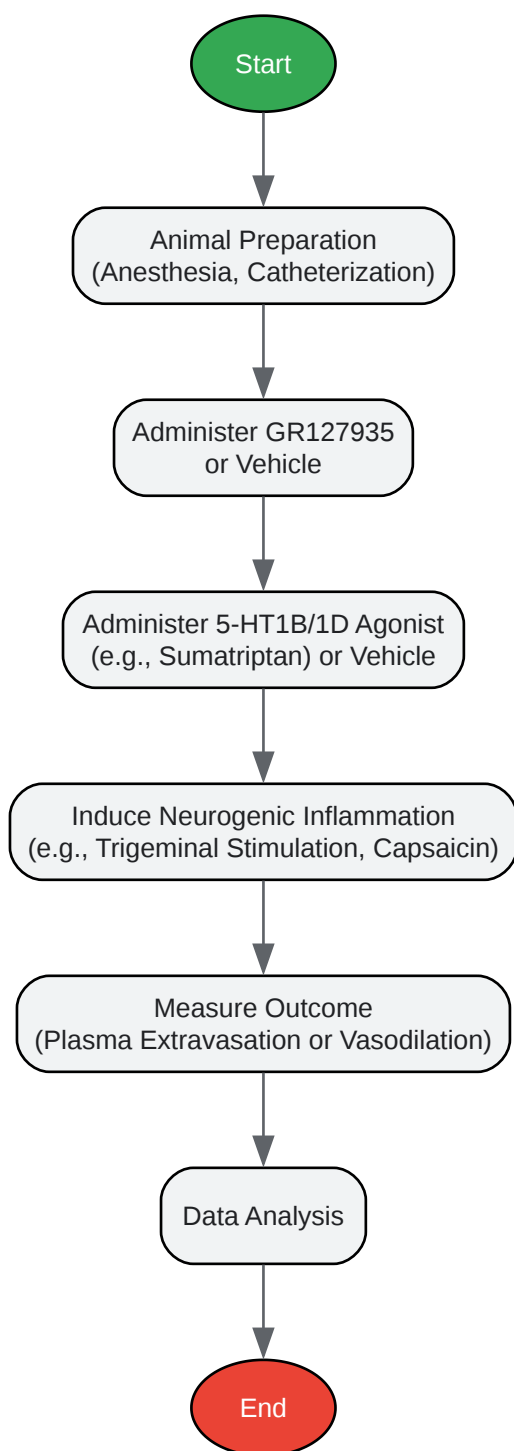
- Animal Preparation:
 - Anesthetize the rat and maintain body temperature at 37°C.
 - Shave the dorsal surface of the hindpaw.
 - Position the Laser Doppler probe over the shaved area to measure baseline blood flow.
- Drug Administration:
 - Administer **GR127935** (e.g., 1 μ M in 20 μ L) or its vehicle by subcutaneous injection into the dorsal hindpaw.
 - After 15 minutes, administer sumatriptan (e.g., 100 nM in 20 μ L) or its vehicle by subcutaneous injection at the same site.
- Induction and Measurement of Vasodilation:
 - After another 15 minutes, induce neurogenic vasodilation by injecting capsaicin (e.g., 1% in 10 μ L) subcutaneously into the center of the drug administration site.
 - Continuously record blood flow using the Laser Doppler Flowmeter for at least 30 minutes following capsaicin injection.
 - Calculate the peak increase in blood flow or the area under the curve to quantify the vasodilator response.

Visualization of Pathways and Workflows



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Caption: Signaling pathway of neurogenic inflammation and 5-HT_{1B/1D} receptor modulation.



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Caption: General experimental workflow for studying **GR127935** in neurogenic inflammation.

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